2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C19H20F3N7O and its molecular weight is 419.412. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihistaminic Activity and Eosinophil Infiltration Inhibition Research has identified derivatives within the triazolopyridazine family, closely related to the specified compound, that exhibit potent antihistaminic activities along with an inhibitory effect on eosinophil infiltration. For instance, a study synthesized a series of triazolopyridazine derivatives that demonstrated both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, with one derivative, TAK-427, showing significant potential as a therapeutic agent for atopic dermatitis and allergic rhinitis due to its dual antihistaminic and anti-inflammatory activities M. Gyoten et al., 2003.
Androgen Receptor Downregulation for Prostate Cancer Treatment Another application involves the downregulation of androgen receptors, a critical pathway in the treatment of advanced prostate cancer. Modifications of the triazolopyridazine core structure have led to the development of AZD3514, a clinical candidate undergoing Phase I trials for castrate-resistant prostate cancer, showcasing the compound's relevance in oncology R. Bradbury et al., 2013.
Anti-diabetic Drug Development In the realm of metabolic disorders, specifically diabetes, triazolopyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. This research highlights the compound's utility in enhancing insulinotropic activities and showcasing antioxidant properties, contributing to its potential as an effective treatment for diabetes B. Bindu et al., 2019.
Structural and Chemical Analysis Furthermore, studies on triazolopyridazine derivatives, including structural analysis, Density Functional Theory (DFT) calculations, and Hirshfeld surface studies, have significantly contributed to understanding the chemical and physical properties of these compounds. These analyses are essential for the rational design of new drugs and for predicting their behavior in biological systems Hamdi Hamid Sallam et al., 2021.
Wirkmechanismus
Target of Action
The compound “2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one” contains a 1,2,4-triazole moiety . Compounds containing the 1,2,4-triazole moiety have been found to interact with a variety of enzymes and receptors , which suggests that this compound might also interact with multiple targets.
Mode of Action
1,2,4-triazoles are known to bind to biological systems and cause changes .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to say which biochemical pathways it might affect. Other 1,2,4-triazoles have been found to affect a variety of biochemical pathways .
Pharmacokinetics
The presence of a trifluoromethyl group in other compounds has been shown to significantly improve the physicochemical and pharmacological properties of the parent molecules .
Result of Action
Without specific studies, it’s difficult to say what the molecular and cellular effects of “this compound” might be. Other 1,2,4-triazoles have been found to have a broad range of effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Action Environment
The stability and efficacy of other similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N7O/c20-19(21,22)18-24-23-15-4-5-16(26-29(15)18)27-8-6-12(7-9-27)11-28-17(30)10-13-2-1-3-14(13)25-28/h4-5,10,12H,1-3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDPEIRIMCZPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.